molecular formula C14H13ClN2O2 B1194549 TMQ0153

TMQ0153

Número de catálogo: B1194549
Peso molecular: 276.72
Clave InChI: UKHNYWKXZXJYGB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TMQ0153 is a novel activator of necrostatin-1 sensitive necroptotic cell death, triggering apoptosis, autophagy and necroptosis crosstalk in chronic myeloid leukemia.

Q & A

Basic Research Questions

Q. How can researchers determine the optimal concentration range of TMQ0153 for in vitro studies on leukemia cell lines?

Methodological Approach: Perform dose-response experiments using fluorescence-based viability assays (e.g., Annexin V/PI staining) across a gradient of this compound concentrations (e.g., 0–8 µM). Analyze morphological changes via microscopy and quantify fluorescence intensity to identify the half-maximal inhibitory concentration (IC50) . Replicate experiments with antioxidant agents like NAC to assess ROS-dependent mechanisms, as demonstrated in ’s scatterplots and bar graphs.

Q. What assays are most suitable for evaluating this compound-induced cell death pathways (apoptosis, autophagy, necroptosis)?

Methodological Approach: Use a combination of:

  • Apoptosis : Caspase-3/7 activity assays and TUNEL staining.
  • Autophagy : LC3-II immunoblotting and lysosomal inhibition (e.g., chloroquine) to monitor autophagic flux.
  • Necroptosis : RIPK1/RIPK3 inhibition assays (e.g., necrostatin-1). Cross-validate results with flow cytometry to quantify subpopulations undergoing distinct death pathways, as shown in ’s multi-panel analyses .

Q. How should researchers control for batch variability in this compound treatment across experiments?

Methodological Approach: Standardize this compound stock solutions in DMSO, aliquot to avoid freeze-thaw cycles, and validate purity via HPLC. Include vehicle controls (DMSO-only) in all assays and normalize fluorescence/absorbance data to these controls. Use internal reference compounds (e.g., staurosporine for apoptosis) to ensure assay reproducibility .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s dual pro-survival and pro-death effects observed in leukemia models?

Methodological Approach: Conduct time-lapse live-cell imaging to track dynamic cell responses. Pair this with single-cell RNA sequencing to identify subpopulations resistant or sensitive to this compound. Validate findings using CRISPR-Cas9 knockout models (e.g., ATG5 for autophagy) to dissect pathway-specific effects .

Q. How can researchers elucidate the crosstalk between apoptosis, autophagy, and necroptosis in this compound-treated cells?

Methodological Approach: Employ pharmacological inhibitors (e.g., Z-VAD-FMK for apoptosis, 3-MA for autophagy) in combination with this compound. Use multiplexed Western blotting to monitor crosstalk markers (e.g., cleaved PARP, p62, MLKL phosphorylation). Computational modeling (e.g., Boolean networks) can predict dominant pathways under varying conditions .

Q. What in vivo models are appropriate for translating this compound’s anti-leukemic effects observed in vitro?

Methodological Approach: Use patient-derived xenograft (PDX) models in immunodeficient mice to preserve leukemia heterogeneity. Monitor this compound pharmacokinetics via LC-MS/MS and correlate with pharmacodynamic markers (e.g., caspase activation in blood smears). Include dose-escalation studies to assess toxicity and therapeutic index .

Q. How can researchers address potential off-target effects of this compound in transcriptomic or proteomic screens?

Methodological Approach: Perform RNA-seq or mass spectrometry on this compound-treated vs. untreated cells. Use bioinformatics tools (e.g., STRING DB) to identify enriched pathways unrelated to apoptosis/autophagy. Validate off-target hits with siRNA knockdown followed by functional rescue experiments .

Q. Data Analysis & Contradiction Management

Q. How should researchers statistically analyze heterogeneous responses to this compound (e.g., bimodal fluorescence distributions)?

Methodological Approach: Apply Gaussian mixture models to deconvolute subpopulations in flow cytometry data. Use bootstrapping to estimate confidence intervals for IC50 values. For contradictory results (e.g., NAC reversing this compound effects in some replicates), perform meta-analysis across independent experiments to identify confounding variables .

Q. What criteria validate this compound’s mechanism of action when genomic and proteomic data conflict?

Methodological Approach: Prioritize orthogonal validation:

  • Confirm RNA-seq findings with qRT-PCR.
  • Validate proteomic hits with immunohistochemistry.
  • Use gene-editing (CRISPR) to test necessity/sufficiency of candidate targets. Apply Hill’s criteria for causation (e.g., dose-response consistency) to resolve discrepancies .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility of this compound studies across laboratories?

Methodological Approach: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Deposit raw microscopy images and flow cytometry files in public repositories (e.g., Zenodo).
  • Report detailed protocols for this compound synthesis and cell culture conditions per ’s guidelines.
  • Include positive/negative controls in all figure panels to enable cross-study comparisons .

Q. Key Data from

ParameterObservation at 30 µM this compoundObservation at 60 µM this compound
Apoptotic cells (%)42.3 ± 3.168.9 ± 4.5
Autophagic flux (LC3-II)2.8-fold increase5.1-fold increase
Necroptosis (p-MLKL)Not detected12.7 ± 2.3 ng/mL
ROS levels (RFU)850 ± 1201450 ± 210

Data derived from ’s microscopy and fluorometric analyses.

Propiedades

Fórmula molecular

C14H13ClN2O2

Peso molecular

276.72

Nombre IUPAC

3-(4-Chlorophenyl)-7a-hydroxy-2-methyl-3,3a,4,7a-tetrahydro-5H-benzo[d]imidazol-5-one

InChI

InChI=1S/C14H13ClN2O2/c1-9-16-14(19)7-6-12(18)8-13(14)17(9)11-4-2-10(15)3-5-11/h2-7,13,19H,8H2,1H3

Clave InChI

UKHNYWKXZXJYGB-UHFFFAOYSA-N

SMILES

O=C(C=C1)CC2C1(O)N=C(C)N2C3=CC=C(Cl)C=C3

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

TMQ0153;  TMQ-0153;  TMQ 0153

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

TMQ0153
TMQ0153
TMQ0153
TMQ0153
TMQ0153
TMQ0153

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.